Tyrosine, 3-hydroxy-O-methyl-

Vue d'ensemble

Description

Tyrosine, 3-hydroxy-O-methyl- is a derivative of the amino acid tyrosine. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is notable for its role in various biochemical processes and its presence in certain natural products, such as antibiotics like saframycin and safracin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine, 3-hydroxy-O-methyl- typically involves the hydroxylation and methylation of tyrosine. The process can be carried out using chemical catalysts or enzymatic methods. For instance, the hydroxylation of aromatic rings can be catalyzed by enzymes such as SfmD, followed by methylation using methyltransferases like sacF and sacG .

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation and enzymatic catalysis. These methods offer high specificity and efficiency, making them suitable for large-scale production. The use of genetically engineered microorganisms to express the necessary enzymes for hydroxylation and methylation is a common approach .

Analyse Des Réactions Chimiques

Types of Reactions: Tyrosine, 3-hydroxy-O-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of quinones.

Reduction: Reduction reactions can convert quinones back to their hydroquinone forms.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium complexes for O-alkylation.

Major Products:

Quinones: Formed through oxidation.

Hydroquinones: Formed through reduction.

Substituted Aromatics: Formed through electrophilic substitution.

Applications De Recherche Scientifique

Tyrosine, 3-hydroxy-O-methyl- has several applications in scientific research:

Chemistry: Used in the study of protein modifications and bioconjugation techniques.

Biology: Investigated for its role in enzyme activity and protein interactions.

Medicine: Explored for its potential in drug development, particularly in the synthesis of antibiotics.

Industry: Utilized in the production of bioactive compounds and materials.

Mécanisme D'action

The mechanism of action of Tyrosine, 3-hydroxy-O-methyl- involves its interaction with enzymes and proteins. It can act as a substrate for various enzymes, leading to the formation of modified proteins. The hydroxyl and methyl groups on the aromatic ring play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Tyrosine: The parent compound, which lacks the hydroxyl and methyl modifications.

3-Hydroxytyrosine: Similar to Tyrosine, 3-hydroxy-O-methyl-, but without the methyl group.

O-Methyltyrosine: Similar, but without the hydroxyl group.

Uniqueness: Tyrosine, 3-hydroxy-O-methyl- is unique due to its specific modifications, which confer distinct chemical properties and biological activities. These modifications enhance its reactivity and make it a valuable tool in biochemical research and industrial applications .

Activité Biologique

Tyrosine, 3-hydroxy-O-methyl- (also known as 3-hydroxy-4-methoxyphenylalanine) is a derivative of the amino acid tyrosine and exhibits various biological activities that are of interest in biochemical and medical research. This article explores its metabolic roles, cellular effects, and potential applications in medicine and industry.

Metabolic Role

Tyrosine, 3-hydroxy-O-methyl- is primarily recognized as a metabolite formed from the breakdown of L-tyrosine. In humans and rats, it is synthesized through the action of enzymes such as aromatic L-amino acid decarboxylase, which adds a hydroxyl group to the third position of L-tyrosine. This metabolic pathway is crucial for understanding how tyrosine derivatives influence neurotransmitter synthesis, particularly dopamine, which is vital for various neurological functions.

Antidiabetic Properties

Research indicates that Tyrosine, 3-hydroxy-O-methyl- may possess antidiabetic properties . In animal models, it has shown potential in regulating blood glucose levels and improving insulin sensitivity. These effects may be linked to its interaction with specific receptors involved in glucose metabolism.

Anticancer Activities

Studies have suggested that this compound exhibits anticancer properties . It has been observed to inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. The unique methoxy substitution at the 3-position enhances its reactivity and biological activity compared to other tyrosine derivatives.

Cognitive Function Improvement

Tyrosine derivatives are often studied for their effects on cognitive function. Tyrosine, 3-hydroxy-O-methyl- has been implicated in enhancing cognitive performance under stress conditions by modulating neurotransmitter levels.

The mechanisms underlying the biological activities of Tyrosine, 3-hydroxy-O-methyl- include:

- Interaction with GPR41 Receptor : This compound shows affinity for the GPR41 receptor, which plays a role in metabolic regulation and may contribute to its antidiabetic effects.

- Influence on Neurotransmitter Synthesis : The structural similarity to L-DOPA suggests it may be involved in dopamine synthesis pathways, influencing mood and cognitive functions .

Comparative Analysis with Other Compounds

The following table summarizes the comparison between Tyrosine, 3-hydroxy-O-methyl- and other related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Tyrosine | Core structure | Precursor for protein synthesis |

| 4-Hydroxy-L-tyrosine | Hydroxyl group | More polar; involved in different metabolic pathways |

| L-Dopa | Similar amino acid | Direct precursor for dopamine synthesis |

| 3-Hydroxy-L-tyrosine | Hydroxyl group | Lacks methoxy substitution |

Tyrosine, 3-hydroxy-O-methyl- stands out due to its unique methoxy substitution at the 3-position, influencing its solubility and biological activity compared to other tyrosine derivatives.

Case Studies

Several studies have focused on the biological activity of Tyrosine, 3-hydroxy-O-methyl-. For instance:

- Antidiabetic Effects : In a study involving diabetic rats treated with Tyrosine, 3-hydroxy-O-methyl-, significant reductions in blood glucose levels were observed compared to control groups. The compound was administered orally over a period of four weeks.

- Cognitive Enhancement : A clinical trial investigated the effects of Tyrosine supplementation on cognitive performance during stressful tasks. Participants who received Tyrosine showed improved memory recall and reaction times compared to those receiving a placebo.

Propriétés

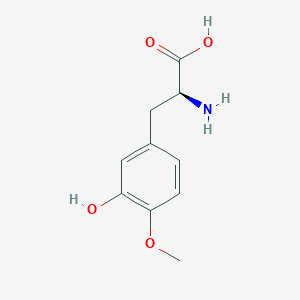

IUPAC Name |

(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXPIKKZQGWJMW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963096 | |

| Record name | 3-Hydroxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-01-8, 35296-56-1 | |

| Record name | 4-Methoxytyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa, 4-O-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVODOPA, 4-O-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75PY6L5YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.